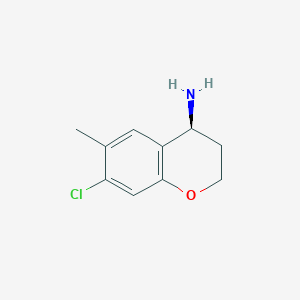

(S)-7-Chloro-6-methylchroman-4-amine

CAS No.:

Cat. No.: VC17487658

Molecular Formula: C10H12ClNO

Molecular Weight: 197.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12ClNO |

|---|---|

| Molecular Weight | 197.66 g/mol |

| IUPAC Name | (4S)-7-chloro-6-methyl-3,4-dihydro-2H-chromen-4-amine |

| Standard InChI | InChI=1S/C10H12ClNO/c1-6-4-7-9(12)2-3-13-10(7)5-8(6)11/h4-5,9H,2-3,12H2,1H3/t9-/m0/s1 |

| Standard InChI Key | GOYLEHRXHKRYNO-VIFPVBQESA-N |

| Isomeric SMILES | CC1=CC2=C(C=C1Cl)OCC[C@@H]2N |

| Canonical SMILES | CC1=CC2=C(C=C1Cl)OCCC2N |

Introduction

(S)-7-Chloro-6-methylchroman-4-amine is a chiral organic compound belonging to the chroman family, characterized by its chromane backbone with specific substitutions. Chromanes are bicyclic structures combining a benzene ring fused to a tetrahydropyran ring. This compound is particularly notable for its stereochemistry, with the (S)-enantiomer configuration, and its functional groups, which include a chloro substituent at position 7, a methyl group at position 6, and an amine group at position 4.

Synthesis Pathways

The synthesis of (S)-7-Chloro-6-methylchroman-4-amine typically involves:

-

Chiral Resolution or Asymmetric Synthesis: To ensure the production of the (S)-enantiomer.

-

Key Reactions:

-

Chlorination to introduce the chloro group at position 7.

-

Alkylation to add the methyl group at position 6.

-

Amine functionalization at position 4.

-

Applications and Biological Significance

(S)-7-Chloro-6-methylchroman-4-amine has potential applications in medicinal chemistry due to its structural similarity to biologically active chromane derivatives:

-

Pharmacological Activity:

-

Chromanes are known for their antioxidant, anti-inflammatory, and neuroprotective properties.

-

The amine group may enhance receptor binding or bioactivity.

-

-

Potential Uses:

-

Development of therapeutic agents targeting oxidative stress-related diseases.

-

Exploration as a scaffold for drug development in oncology or neurology.

-

Analytical and Spectroscopic Data

The characterization of (S)-7-Chloro-6-methylchroman-4-amine relies on advanced analytical techniques:

-

NMR Spectroscopy:

-

Proton (H) and Carbon (C) NMR provide insights into chemical shifts and confirm structural integrity.

-

-

Mass Spectrometry:

-

Molecular ion peaks confirm molecular weight and isotopic distribution due to chlorine.

-

-

X-Ray Crystallography:

-

Determines stereochemistry and bond lengths/angles.

-

Comparative Data Table

| Property | Value/Description |

|---|---|

| Molecular Formula | C10H12ClNO |

| Molecular Weight | ~197 g/mol |

| Stereochemistry | (S)-enantiomer |

| Functional Groups | Chlorine, Methyl, Amine |

| Solubility | Likely soluble in polar solvents like ethanol |

| Potential Applications | Antioxidant, Neuroprotective, Drug Development |

Challenges and Limitations

While (S)-7-Chloro-6-methylchroman-4-amine shows promise, challenges include:

-

Synthetic Complexity: Achieving enantiomeric purity requires advanced methods.

-

Limited Data: Further studies are needed to fully explore its pharmacological potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume